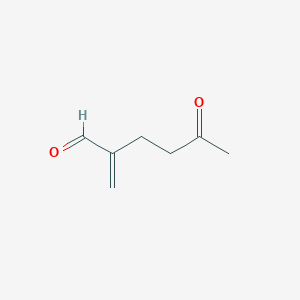
(R)-3-Amino-1,2-propanediol
Descripción general
Descripción
(R)-3-Amino-1,2-propanediol is a compound that has been studied in various contexts due to its potential applications in chemical synthesis and as a building block for more complex molecules. The optical resolution of its racemic mixture has been successfully carried out, indicating the possibility of obtaining this compound in its optically pure form, which is crucial for the synthesis of enantiomerically pure products .
Synthesis Analysis
The synthesis of (R)-3-Amino-1,2-propanediol can be achieved through the reaction of 3-chloro-1,2-propanediol with ammonia. This reaction takes place in aqueous solutions and has been observed in the context of protein hydrolysates, where 3-chloro-1,2-propanediol can arise from the interaction of hydrochloric acid with lipids. The main reaction product in such a scenario is 3-amino-1,2-propanediol, alongside smaller amounts of glycerol .
Molecular Structure Analysis
The molecular structure of (R)-3-Amino-1,2-propanediol has not been explicitly detailed in the provided papers. However, the optical resolution of related compounds, such as (RS)-mercaptosuccinic acid, has been achieved using similar amino alcohols, which suggests that the molecular structure of (R)-3-Amino-1,2-propanediol could be analyzed and manipulated for the synthesis of various stereoisomers of related compounds .
Chemical Reactions Analysis
The chemical behavior of (R)-3-Amino-1,2-propanediol in reactions is not directly discussed in the provided papers. However, its formation as a reaction product in the presence of ammonia suggests that it could participate in nucleophilic substitution reactions. Additionally, its role as a building block for the synthesis of stereoisomers of other compounds implies that it can undergo condensation reactions to form more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-Amino-1,2-propanediol are not extensively covered in the provided papers. However, the fact that it can be resolved optically and identified in commercially available seasonings indicates that it has distinct physical properties that allow for its separation and detection. Its presence in concentrations of 30 mg kg^-1 in hydrolyzed vegetable protein also suggests that it has a certain level of stability under commercial processing conditions .
Aplicaciones Científicas De Investigación
Immunosuppressant Development : A compound related to 2-amino-1,3-propanediol has been found useful as an immunosuppressant, particularly in organ or bone marrow transplantation and for the prophylaxis of autoimmune diseases (후지따 et al., 1993).
Metabolic Engineering for Chemical Production : Research has focused on the production of enantiomerically pure R-1,2-propanediol from glucose using genetically engineered Escherichia coli, highlighting the potential for sustainable production of this chemical from renewable resources (Altaras & Cameron, 1999).
Synthetic Studies in Chemistry : Studies involving the synthesis of 1-phenyl-1-amino-2, 3-propanediol and its derivatives illustrate the compound's role in advancing synthetic chemistry (SuamiTetsuo et al., 1956).
Adsorption Studies : Silica-gel functionalized with 3-amino-1,2-propanediol has been used to study the adsorption properties for copper ions, providing insights into environmental and industrial applications (Dong et al., 2018).
Biotechnological Production Advances : Genetically engineered strains have been developed for the efficient biosynthesis of 1,3-propanediol, a derivative of 1,2-propanediol, showing its importance in the production of commercially valuable products (Yang et al., 2018).
Enzymatic Resolution in Chemistry : The enzymatic resolution of 3-amino-1,2-propanediol derivatives via catalyzed hydrolyses or acylations illustrates the compound's importance in chemical synthesis and pharmaceutical research (Mbappé & Sicsic, 1993).
Food Science Applications : Research has identified 3-amino-1,2-propanediol in commercially available seasonings, indicating its presence and potential impact in food products (Veĺišek et al., 1991).
Propiedades
IUPAC Name |
(2R)-3-aminopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66211-46-9 | |
| Record name | (2R)-3-aminopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can (R)-3-Amino-1,2-propanediol be used to modify the surface properties of materials?
A: (R)-3-Amino-1,2-propanediol can be employed as a surface modifier for materials like thin-film composite nanofiltration membranes. [] This modification enhances the material's antifouling properties. [] The process involves functionalizing the membrane surface with (R)-3-Amino-1,2-propanediol, leading to changes in its physicochemical and morphological properties, ultimately resulting in improved performance regarding productivity, rejection, and fouling behavior. []
Q2: Can (R)-3-Amino-1,2-propanediol be used in bioconjugation strategies?
A: Yes, (R)-3-Amino-1,2-propanediol can act as a linker for attaching molecules to biomolecules like DNA. [] For instance, it can link the Nile Blue chromophore to DNA oligonucleotides via "click" chemistry. [] This specific application involves synthesizing oligonucleotides with an alkyne group, which then reacts with an azide-modified Nile Blue, using (R)-3-Amino-1,2-propanediol as the connecting bridge. [] This strategy allows for the incorporation of chromophores into DNA, enabling studies on DNA structure and interactions. []
Q3: Does the chirality of 3-Amino-1,2-propanediol impact its function in DNA bioconjugation?
A: Studies comparing (R)-3-Amino-1,2-propanediol and its enantiomer, (S)-3-Amino-1,2-propanediol, as linkers for attaching Nile Blue to DNA revealed minimal differences in their effects. [] Both enantiomers allowed for efficient chromophore incorporation and similar interactions with adjacent base pairs within the DNA duplex. [] This suggests that the chirality of the linker might not significantly influence the properties of the modified DNA in this specific context. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)








![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)


